4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione
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Overview
Description
4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is a versatile small molecule scaffold used in various chemical and biological applications. Its unique tricyclic structure, which includes an oxatricyclo framework, makes it an interesting compound for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione can be achieved through several methods. One common approach involves the acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonane-endo-9-carboxamides. This reaction is typically carried out by heating the starting materials in boiling glacial acetic acid, resulting in the formation of trans-diacetoxy imides of the norbornane series .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Types of Reactions
4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione undergoes various chemical reactions, including acylation, oxidation, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions include trans-diacetoxy imides and other norbornane derivatives .
Scientific Research Applications
4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action for 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione and its derivatives involves interactions with molecular targets such as N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCC). These interactions can modulate calcium influx and provide neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is unique due to its specific tricyclic structure, which provides distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to serve as a scaffold for various derivatives further enhances its value in scientific research and industrial applications.
Properties
IUPAC Name |
4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-5,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGWIQOEFIWCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2=O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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